1-Azaspiro[4.4]nonane-2,6-dione
Description
Properties
IUPAC Name |
1-azaspiro[4.4]nonane-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWFGOAUWPEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447965 | |
| Record name | 1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187106-12-3 | |
| Record name | 1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Ring Size and Heteroatoms: The position and number of heteroatoms (N, O) critically influence reactivity.
- Rigidity vs. Flexibility: Bridged systems like 1-azabicyclo[3.3.1]nonane-2,6-dione exhibit restricted conformational mobility compared to spiro derivatives, impacting their utility in catalysis .
Comparison with Other Compounds’ Syntheses
Efficiency Notes:
- The Curtius rearrangement and Mukaiyama aldol methods for this compound prioritize stereochemical control, whereas tin-mediated cyclizations (e.g., for bicyclo derivatives) focus on yield optimization .
Pharmacological Activity
- 2-Azaspiro[4.4]nonane-1,3-dione: Exhibits anticonvulsant properties in murine models, with EC₅₀ values comparable to gabapentin .
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Shows broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 4–16 µg/mL) .
Catalytic Performance
- 1-Azaspiro[4.4]nonane-based ligands: Achieve 86% ee in asymmetric hydrogen transfer reactions for synthesizing chiral alcohols .
- Bridged lactams (e.g., 1-azabicyclo[3.3.1]nonane-2,6-dione): Limited catalytic use due to conformational rigidity but valuable in structural studies .
Stereochemical Considerations
The (5R)- and (5S)-enantiomers of this compound are critical for chiral induction in natural product synthesis. For example:
Preparation Methods
Synthetic Pathway and Key Steps
The synthesis begins with (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester ((R)-10), which undergoes a sequence of eight chemical operations to yield the target spirocyclic compound in 26% overall yield (ee ≥ 95%). The critical steps include:
-
Alkylation of β-Ketoester : The dianion of methyl acetoacetate is alkylated to introduce a methoxycarbonylethyl side chain.
-
Dealkoxycarbonylation : The Krapcho reaction removes the carbomethoxy group under refluxing conditions with lithium chloride in dimethyl sulfoxide (DMSO).
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Curtius Rearrangement : Acyl azide intermediate 12 undergoes thermal decomposition to generate an isocyanate, which cyclizes intramolecularly to form the spirocyclic core.
Table 1: Reaction Steps and Yields in Curtius Rearrangement Synthesis
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | LDA, THF, -78°C | 85 |
| 2 | Dealkoxycarbonylation | LiCl, DMSO, 160°C | 90 |
| 3 | Curtius Rearrangement | Toluene, 110°C | 76 |
Stereochemical Control
The use of enantiomerically pure starting material ((R)-10) ensures high stereochemical fidelity. The Curtius rearrangement proceeds without racemization, preserving the configuration at the quaternary center. This method is particularly advantageous for synthesizing spirocyclic alkaloids like (-)-cephalotaxine, where stereochemical integrity is crucial for biological activity.
Domino Radical Bicyclization Approach
A complementary strategy involving domino radical bicyclization has been developed to access 1-azaspiro[4.4]nonane derivatives. This method leverages alkoxyaminyl radical intermediates to construct the spirocyclic framework in a single reaction vessel.
Reaction Design and Mechanism
The process employs O-benzyl oxime ethers 18a–h as precursors, which contain halogenated aromatic rings or terminal alkynyl groups. Key mechanistic stages include:
-
Radical Initiation : Tributylstannane (BuSnH) abstracts a halogen atom (Br/I) from the precursor, generating an aryl radical.
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5-exo-trig Cyclization : The aryl radical undergoes cyclization to form an alkoxyaminyl radical.
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6-endo-trig Bicyclization : The alkoxyaminyl radical is captured by an alkenyl moiety, forming the spirocyclic product 19 with a trans-diastereomer preference.
Table 2: Yields and Diastereomer Ratios in Radical Bicyclization
| Precursor | Product | Yield (%) | trans:cis Ratio |
|---|---|---|---|
| 18a | 19a | 67 | 2:1 |
| 18b | 19b | 55 | 3:1 |
| 18e | 19e | 42 | 1.5:1 |
Substrate Scope and Limitations
Electron-withdrawing groups (e.g., CN, COMe) on the alkenyl moiety enhance radical stabilization, leading to higher yields (up to 67%). Conversely, methyl-substituted olefins favor monocyclized products due to reduced radical reactivity.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
The Curtius rearrangement offers unparalleled enantioselectivity, making it ideal for target-oriented synthesis. In contrast, the radical approach provides rapid access to spirocyclic frameworks but requires optimization of substituents to maximize yields.
Q & A
What are the established synthetic routes for 1-Azaspiro[4.4]nonane-2,6-dione, and how do they differ in efficiency and stereochemical control?
Methodology:
The synthesis of this compound involves strategies such as:
- Curtius Rearrangement : Used to install the spirocyclic lactam core. For example, DIBAL-H reduction of α-hydroxy ketones followed by cyclization under basic conditions (KOtBu) achieves high regioselectivity and stereocontrol, as demonstrated in the synthesis of (−)-Cephalotaxine intermediates .
- Enantioselective Methods : (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal is synthesized via chiral auxiliary-mediated cyclization, critical for accessing enantiopure natural products like (−)-Cephalotaxine .
- Bu₂SnO-Mediated Cyclization : Efficient for constructing bicyclic lactams under mild conditions, as shown in the synthesis of 1-azabicyclo[3.3.1]nonane-2,6-dione derivatives .
Data Comparison:
How can researchers address contradictions in stereochemical outcomes between different synthetic protocols?
Methodology:
Discrepancies often arise from competing reaction pathways (e.g., epimerization during cyclization). To resolve these:
- Mechanistic Studies : Use isotopic labeling (e.g., deuterated substrates) to track stereochemical integrity during key steps like Curtius rearrangement .
- Advanced Chromatography : Chiral HPLC or SFC separates diastereomers, enabling quantification of enantiomeric excess (ee) .
- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions (e.g., solvent polarity, temperature) for desired stereochemistry .
What role does this compound play in the synthesis of bioactive natural products?
Methodology:
The spirocyclic lactam serves as a rigid scaffold for installing complex stereocenters:
- (−)-Cephalotaxine : The (R)-configured spirocenter is retained throughout the synthesis, enabling precise stereochemical alignment of the tricyclic core .
- Anticancer Agents : Derivatives like suberosenone leverage the spirocyclic framework for selective binding to molecular targets (e.g., tubulin) .
- Pederin : The lactam’s nitrogen atom is functionalized via Curtius rearrangement to install bioactive N,O-methylene units .
What analytical techniques are critical for characterizing this compound and its derivatives?
Methodology:
- X-ray Crystallography : Resolves absolute configuration, as shown for rac-4,8-divinylbicyclo[3.3.1]nonane-2,6-dione derivatives (space group Pna2₁) .
- NMR Spectroscopy : - and -NMR identify lactam carbonyls (~170-175 ppm) and spirocyclic connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₁₁NO₂ for the parent compound) .
How can researchers optimize reaction yields in spirocyclic lactam synthesis?
Methodology:
- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance Bu₂SnO-mediated cyclization yields compared to nonpolar alternatives .
- Catalyst Tuning : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity in ketalization steps .
- Temperature Control : Low temperatures (−78°C) minimize epimerization during DIBAL-H reductions .
What are the challenges in scaling up laboratory-scale syntheses of this compound?
Methodology:
- Purification Issues : Column chromatography is inefficient for large-scale spirocyclic lactam isolation; switch to crystallization (e.g., using ethyl acetate/hexane) .
- Safety Protocols : Curtius rearrangement generates hazardous intermediates (e.g., acyl azides); use flow chemistry to mitigate explosion risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
